

Nct-503: An In-depth Technical Guide to its On-Target Effects

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Compound of Interest

Compound Name: Nct-503

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Introduction

Nct-503 is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is upregulated in various cancers, making PHGDH an attractive therapeutic target. This technical guide provides a comprehensive overview of the on-target effects of **Nct-503**, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

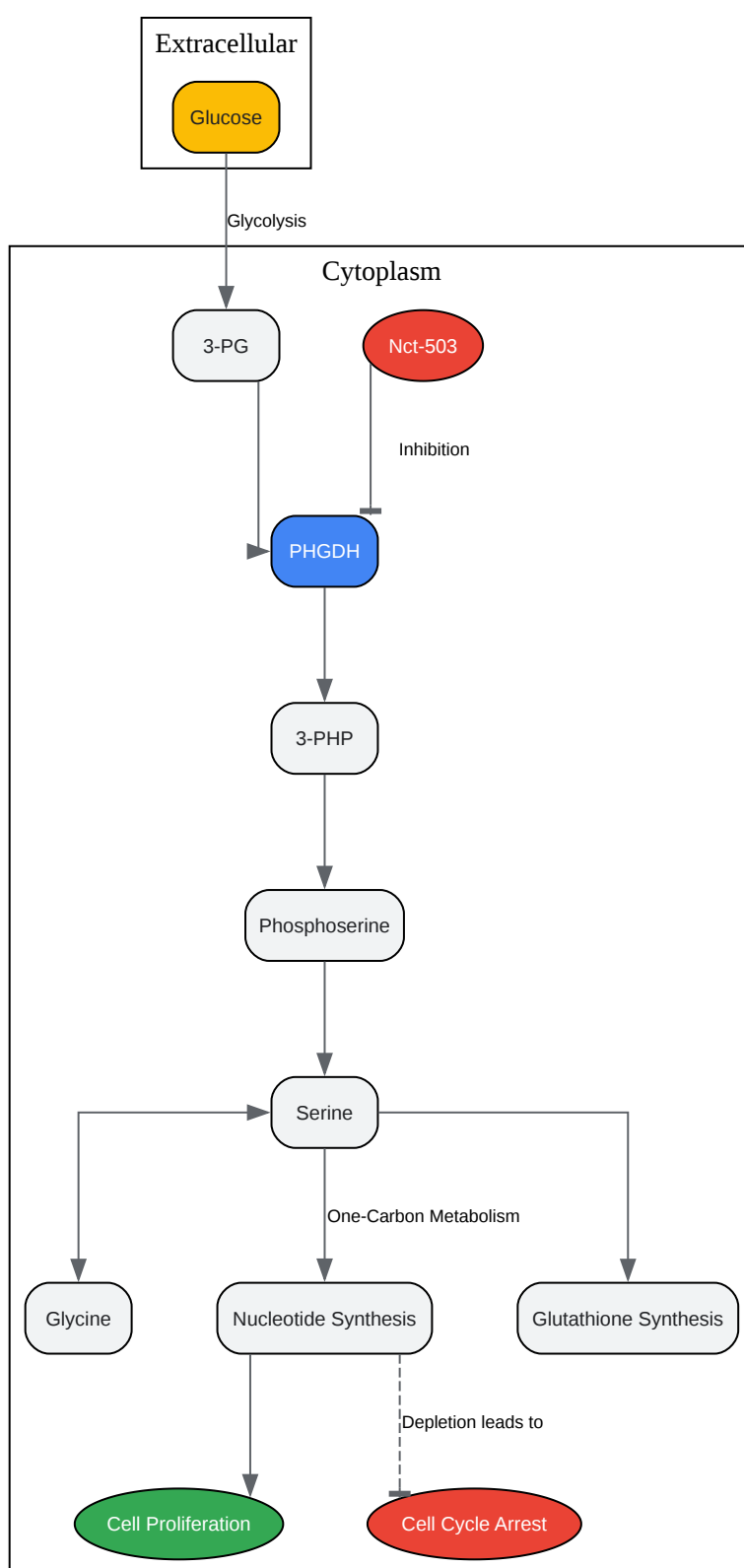
On-Target Effects and Mechanism of Action

Nct-503 selectively inhibits PHGDH, leading to a blockage of glucose-derived carbon flow into the serine synthesis pathway.[1][3] The primary on-target effect is the reduction of de novo serine synthesis, which has several downstream consequences for cancer cells that are dependent on this pathway.

The mechanism of action of **Nct-503** has been characterized as non-competitive with respect to both 3-phosphoglycerate (3-PG) and the co-substrate NAD+.[2] Inhibition is reversible, as demonstrated by dilution experiments.[2] By inhibiting PHGDH, **Nct-503** leads to a depletion of downstream metabolites crucial for cell proliferation, including serine and its derivatives which are essential for nucleotide and glutathione synthesis. This ultimately results in cell cycle arrest and can induce necrosis in PHGDH-dependent cancer cells.[3]

Interestingly, the inhibition of PHGDH by **Nct-503** can also trigger a futile cycle involving SHMT1-dependent one-carbon unit wasting to synthesize serine from glycine.^[3] This process further depletes the cell of essential nucleotides.

Signaling Pathway of Nct-503 On-Target Effects



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Caption: On-target signaling pathway of **Nct-503**.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target effects of **Nct-503** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity

Parameter	Value	Cell Line/System	Reference
IC50	2.5 μ M	PHGDH enzyme assay	[3]

Table 2: Pharmacokinetic Properties

Parameter	Value	Administration	Species	Reference
Half-life (t1/2)	2.5 hr	Intraperitoneal	Mouse	[2][3]
Cmax	~20 μ M (plasma)	Intraperitoneal	Mouse	[2][3]
AUClast	14,700 hr*ng/mL	Intraperitoneal	Mouse	[2][3]

Table 3: In Vivo Efficacy

Model	Treatment	Effect	Reference
MDA-MB-468 xenografts (PHGDH-dependent)	40 mg/kg daily, IP	Reduced tumor growth and weight	[2][3]
MDA-MB-231 xenografts (PHGDH-independent)	40 mg/kg daily, IP	No effect on tumor growth or weight	[2][3]
HIF2 α -KO-SU-R-786-o xenografts	40 mg/kg daily, IP	Significantly suppressed tumor growth	[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro PHGDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Nct-503** against PHGDH.

Protocol:

- Recombinant human PHGDH is purified.
- The enzymatic reaction is initiated by adding the substrate 3-phosphoglycerate and the cofactor NAD⁺.
- **Nct-503** is added at various concentrations.
- The rate of NADH production is measured spectrophotometrically at 340 nm.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of **Nct-503** with PHGDH in a cellular context.

Protocol:

- Cells are treated with either **Nct-503** or a vehicle control.
- The cells are harvested, washed, and resuspended in PBS.
- The cell suspension is aliquoted and heated to a range of temperatures.
- Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
- The amount of soluble PHGDH at each temperature is determined by Western blotting.

- A shift in the melting temperature of PHGDH in the presence of **Nct-503** indicates direct binding.^[1]

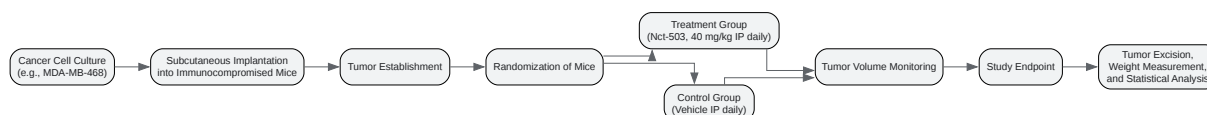
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **Nct-503** in a preclinical animal model.

Protocol:

- Cancer cells (e.g., MDA-MB-468) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD.SCID).
- Once tumors are established, mice are randomized into treatment and control groups.
- **Nct-503** is prepared in a vehicle solution (e.g., 5% ethanol, 35% PEG300, and 60% aqueous 30% hydroxypropyl- β -cyclodextrin).^[4]
- Mice in the treatment group receive daily intraperitoneal injections of **Nct-503** (e.g., 40 mg/kg).^{[2][4]}
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors are excised and weighed.

Experimental Workflow for In Vivo Xenograft Study



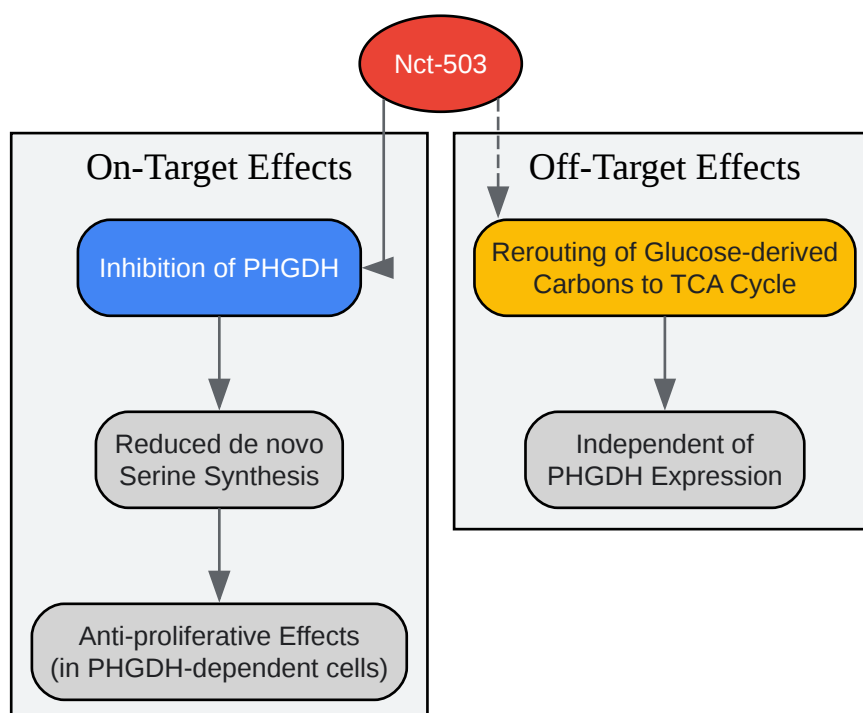
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Caption: Workflow for an in vivo xenograft efficacy study.

Off-Target Effects

It is crucial for researchers to be aware of potential off-target effects. Studies have shown that **Nct-503** can reroute glucose-derived carbons into the TCA cycle, a phenomenon observed to be independent of PHGDH expression.[1][5][6] This effect was not associated with alterations in citrate synthase activity.[5][7] This highlights the importance of using appropriate controls, such as PHGDH knockout cell lines, to distinguish on-target from off-target effects in metabolic studies.

Logical Relationship of On- and Off-Target Effects



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Caption: On-target vs. potential off-target effects of **Nct-503**.

Conclusion

Nct-503 is a potent and selective inhibitor of PHGDH with demonstrated preclinical efficacy in PHGDH-dependent cancer models. Its on-target effects are well-characterized, leading to the inhibition of the serine synthesis pathway and subsequent anti-proliferative effects. However, researchers should remain cognizant of its potential off-target metabolic effects and design experiments accordingly to ensure accurate interpretation of results. This guide provides a

foundational understanding of **Nct-503**'s on-target pharmacology to aid in the design and execution of future research and drug development efforts.

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